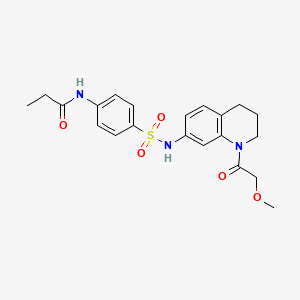
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a complex chemical compound notable for its potential applications in pharmaceutical and biochemical research. Its unique structural properties make it an interesting subject for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide involves multiple steps. Typically, the process begins with the formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline through the reaction of 2-methoxyacetyl chloride with tetrahydroquinoline under anhydrous conditions. This intermediate is then sulfonated using a reagent such as sulfuryl chloride to yield N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide. Finally, the compound is reacted with 4-(bromophenyl)propionamide to form the desired product.
Industrial Production Methods: : On an industrial scale, these reactions are often carried out in large batch reactors, under controlled temperatures and pressures, to ensure high yield and purity. Solvent selection, reaction time, and purification steps are optimized for scalability and cost-efficiency.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the methoxyacetyl group, using oxidizing agents like potassium permanganate or chromic acid. Reduction reactions could target the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the tetrahydroquinoline moiety. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Hydrolysis: : Under acidic or basic conditions, the propionamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions: : Typical reagents include sulfuryl chloride for sulfonation, bromophenylpropionamide for coupling reactions, and various oxidizing and reducing agents for redox reactions. Reaction conditions vary from anhydrous environments to controlled pH environments, depending on the specific reaction pathway.
Major Products: : Major products from these reactions include sulfonamide derivatives, hydrolyzed amines, and oxidized or reduced forms of the original compound. The specific nature of the product depends on the reaction conditions and reagents used.
科学的研究の応用
In Chemistry: : This compound serves as a versatile intermediate in organic synthesis, useful for constructing more complex molecules through its reactive functional groups.
In Biology: : Its structure allows for interactions with biological macromolecules, making it a candidate for studying protein-ligand interactions and enzyme inhibition.
In Medicine: : Potential therapeutic applications include its use as a scaffold for developing drugs targeting specific enzymes or receptors. It may be explored for its anti-inflammatory, anti-cancer, or antimicrobial properties.
In Industry: : Its industrial applications could involve the synthesis of materials with specific electronic or photonic properties, given its aromatic and heterocyclic components.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its sulfonamide group can mimic biological substrates, thereby inhibiting enzyme activity. Additionally, the tetrahydroquinoline moiety can engage in π-π stacking and hydrogen bonding interactions, influencing pathways involved in cell signaling or metabolism.
類似化合物との比較
Similar Compounds
N-(4-sulfamoylphenyl)propionamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
N-(4-(N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)methanamide
Uniqueness: : N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide stands out due to its specific combination of functional groups that offer a unique balance of hydrophobicity and reactivity. This makes it particularly versatile for various chemical modifications and biological applications.
特性
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-20(25)22-16-8-10-18(11-9-16)30(27,28)23-17-7-6-15-5-4-12-24(19(15)13-17)21(26)14-29-2/h6-11,13,23H,3-5,12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNJTAUNVSFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
![1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2850079.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2850081.png)
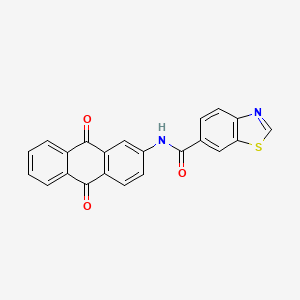

![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)
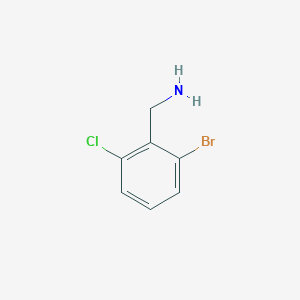
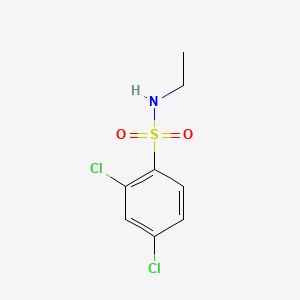
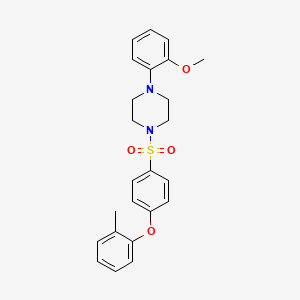

![Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2850094.png)
![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2850097.png)
![N-[2-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2850098.png)
